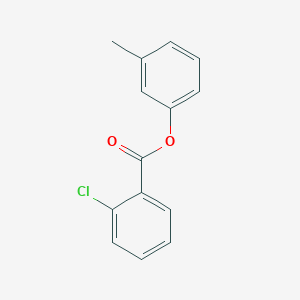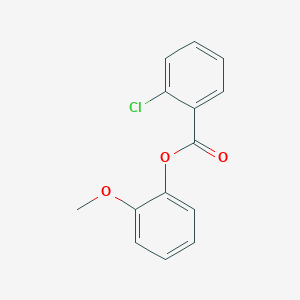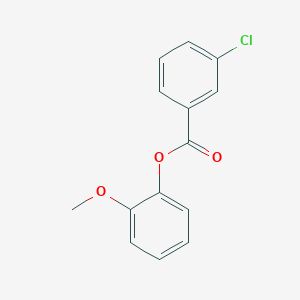![molecular formula C6H3Br2NS2 B285981 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole](/img/structure/B285981.png)
4,5-Dibromo-3-methylthieno[3,2-d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-3-methylthieno[3,2-d]isothiazole is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole is not fully understood. However, it has been suggested that this compound may act as an electron acceptor due to the presence of the thiazole ring. This property makes it a suitable building block for the synthesis of organic semiconductors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole have been studied in vitro and in vivo. It has been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, this compound has been studied for its potential anticancer activity, and it has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole in lab experiments is its unique chemical structure, which makes it a suitable building block for the synthesis of organic semiconductors and other organic compounds. Additionally, this compound has been shown to exhibit antibacterial, antifungal, and anticancer activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole. One of the significant directions is the synthesis of new organic semiconductors using this compound as a building block. Additionally, this compound may be further studied for its potential applications in the field of medicinal chemistry. Moreover, the toxicity of this compound may be further investigated to determine its safety for use in various applications. Overall, the unique chemical structure and potential applications of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole make it a promising candidate for further scientific research.
Synthesis Methods
The synthesis of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole has been achieved using various methods. One of the most common methods involves the reaction of 3-methylthiophene-2,5-dione with bromine in the presence of a strong acid catalyst. Another method involves the reaction of 3-methylthiophene-2,5-dione with sulfur and bromine in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
4,5-Dibromo-3-methylthieno[3,2-d]isothiazole has been extensively studied for its potential applications in various scientific research areas. One of the significant applications of this compound is in the field of organic electronics. It has been used as a building block in the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as organic field-effect transistors and organic photovoltaics. Additionally, this compound has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure.
properties
Molecular Formula |
C6H3Br2NS2 |
|---|---|
Molecular Weight |
313 g/mol |
IUPAC Name |
4,5-dibromo-3-methylthieno[3,2-d][1,2]thiazole |
InChI |
InChI=1S/C6H3Br2NS2/c1-2-3-4(7)5(8)10-6(3)11-9-2/h1H3 |
InChI Key |
WPGRDLJXDUKQEC-UHFFFAOYSA-N |
SMILES |
CC1=NSC2=C1C(=C(S2)Br)Br |
Canonical SMILES |
CC1=NSC2=C1C(=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)


![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)


![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
